4-Formyl-1H-indazole-3-carboxylic acid
Overview
Description
4-Formyl-1H-indazole-3-carboxylic acid is an organic compound with the molecular formula C9H6N2O3. It is a derivative of indazole, a bicyclic heterocycle that consists of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
Indazole derivatives, such as 4-Formyl-1H-indazole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds are biologically active and have been used in the treatment of various disorders .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For example, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it targets viral proteins, it could inhibit viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of hydrazones derived from ortho-substituted benzaldehydes. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process usually includes steps such as nitration, reduction, and cyclization, followed by formylation and carboxylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Carboxy-1H-indazole-3-carboxylic acid.
Reduction: 4-Hydroxymethyl-1H-indazole-3-carboxylic acid.
Substitution: Various nitro or halogenated derivatives of the indazole ring.
Scientific Research Applications
4-Formyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents targeting various diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the formyl group at the 4-position, which can affect its reactivity and biological activity.
4-Methyl-1H-indazole-3-carboxylic acid:
4-Nitro-1H-indazole-3-carboxylic acid: Contains a nitro group, which can significantly alter its electronic properties and reactivity
Uniqueness: 4-Formyl-1H-indazole-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide versatile sites for chemical modification and interaction with biological targets. This dual functionality makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
4-formyl-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-2-1-3-6-7(5)8(9(13)14)11-10-6/h1-4H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXPLHNPOMKHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646450 | |
Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-90-4 | |
Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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